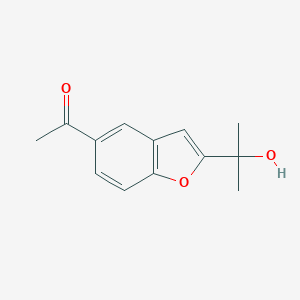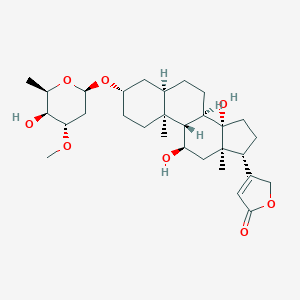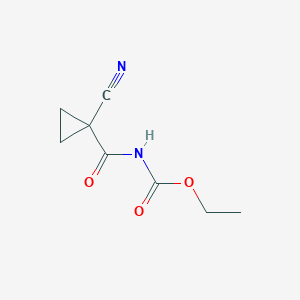
4-Apgt
Descripción general
Descripción
4-Apgt is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The compound consists of a pyridine ring substituted with an acetamidomethyl group and a thiazole ring substituted with a guanidine group. These structural elements contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Apgt typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an acetamidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting pyridine-2-carboxaldehyde with acetamidomethyl chloride in the presence of a base such as sodium hydroxide.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated nitrile under basic conditions. For example, thiourea can be reacted with 2-bromoacetonitrile to form the thiazole ring.
Coupling of Pyridine and Thiazole Rings: The pyridine intermediate is then coupled with the thiazole intermediate through a condensation reaction, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Guanidinylation: The final step involves the introduction of the guanidine group onto the thiazole ring. This can be achieved by reacting the thiazole intermediate with a guanidine derivative, such as guanidine hydrochloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-Apgt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-Apgt has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-Apgt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine and thiazole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-aminothiazole: Similar structure but with an amino group instead of a guanidine group.
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-thioxothiazole: Similar structure but with a thioxo group instead of a guanidine group.
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-hydroxythiazole: Similar structure but with a hydroxy group instead of a guanidine group.
Uniqueness
4-Apgt is unique due to its combination of a guanidine group with a pyridine-thiazole scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
135450-94-1 |
|---|---|
Fórmula molecular |
C12H14N6OS |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |
Clave InChI |
AOCMLOWDFAEKJE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
SMILES canónico |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
Sinónimos |
4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)




![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)




